Cas no 98128-00-8 (2-(3,4,5-Trimethoxyphenyl)propanal)

2-(3,4,5-Trimethoxyphenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 2-(3,4,5-Trimethoxyphenyl)propanal

- EN300-1852648

- SCHEMBL2783924

- 98128-00-8

-

- インチ: InChI=1S/C12H16O4/c1-8(7-13)9-5-10(14-2)12(16-4)11(6-9)15-3/h5-8H,1-4H3

- InChIKey: SISUVRHVXSJNLJ-UHFFFAOYSA-N

- SMILES: CC(C=O)C1=CC(=C(C(=C1)OC)OC)OC

計算された属性

- 精确分子量: 224.10485899g/mol

- 同位素质量: 224.10485899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 205

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.8Ų

- XLogP3: 1.4

2-(3,4,5-Trimethoxyphenyl)propanal Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5288-1G |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 95% | 1g |

¥ 5,035.00 | 2023-04-12 | |

| Enamine | EN300-1852648-0.1g |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 0.1g |

$1005.0 | 2023-09-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5288-500MG |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 95% | 500MG |

¥ 3,359.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5288-5G |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 95% | 5g |

¥ 15,107.00 | 2023-04-12 | |

| Enamine | EN300-1852648-0.25g |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 0.25g |

$1051.0 | 2023-09-18 | ||

| Enamine | EN300-1852648-2.5g |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 2.5g |

$2240.0 | 2023-09-18 | ||

| Enamine | EN300-1852648-0.05g |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 0.05g |

$959.0 | 2023-09-18 | ||

| Enamine | EN300-1852648-1.0g |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 1g |

$1142.0 | 2023-06-01 | ||

| Enamine | EN300-1852648-10g |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 10g |

$4914.0 | 2023-09-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5288-500mg |

2-(3,4,5-trimethoxyphenyl)propanal |

98128-00-8 | 95% | 500mg |

¥3665.0 | 2024-04-15 |

2-(3,4,5-Trimethoxyphenyl)propanal 関連文献

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

2-(3,4,5-Trimethoxyphenyl)propanalに関する追加情報

2-(3,4,5-Trimethoxyphenyl)Propanal: A Comprehensive Overview

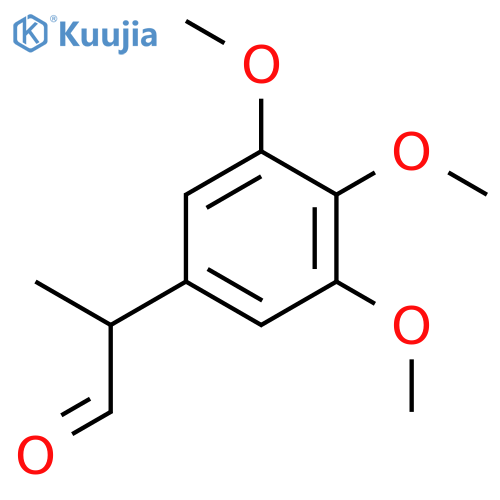

2-(3,4,5-Trimethoxyphenyl)propanal, with the CAS registry number 98128-00-8, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound is characterized by its unique structure, which combines a propanal group with a trimethoxyphenyl moiety. The presence of multiple methoxy groups on the aromatic ring imparts distinctive chemical and physical properties to the molecule, making it a valuable component in various applications.

The molecular structure of 2-(3,4,5-trimethoxyphenyl)propanal is defined by its aromatic ring substituted with three methoxy groups at positions 3, 4, and 5. This substitution pattern creates a highly electron-donating environment around the ring, which influences the compound's reactivity and stability. The propanal group attached to the aromatic ring further enhances its functional versatility. Recent studies have highlighted the potential of this compound in fragrance formulations due to its pleasant aroma profile.

From a chemical synthesis perspective, 2-(3,4,5-trimethoxyphenyl)propanal can be synthesized through various routes. One common method involves the oxidation of an appropriate alcohol precursor using oxidizing agents like potassium permanganate or Jones reagent under controlled conditions. Another approach utilizes coupling reactions to assemble the aromatic and aliphatic moieties separately before combining them. These synthetic strategies have been optimized in recent years to improve yield and purity.

The physical properties of 98128-00-8 are well-documented. It is a crystalline solid with a melting point of approximately 70°C and a boiling point around 160°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and dichloromethane. These properties make it suitable for use in various industrial processes where controlled solubility is required.

Recent research has focused on the biological activity of 2-(3,4,5-trimethoxyphenyl)propanal. Studies have demonstrated that this compound exhibits antioxidant properties due to its ability to scavenge free radicals effectively. Additionally, it has shown potential as an anti-inflammatory agent in preclinical models, suggesting its application in pharmaceutical formulations.

In terms of applications, 98128-00-8 finds extensive use in the fragrance industry as a key component in perfumes and cosmetics due to its appealing scent profile. It is also employed as an intermediate in the synthesis of more complex organic molecules used in drug discovery and material science.

Looking ahead, ongoing research aims to explore the full potential of 2-(3,4,5-trimethoxyphenyl)propanal in emerging fields such as green chemistry and sustainable manufacturing. Its ability to participate in eco-friendly synthetic pathways makes it a promising candidate for future innovations.

98128-00-8 (2-(3,4,5-Trimethoxyphenyl)propanal) Related Products

- 5320-31-0(2-(3,4,5-Trimethoxyphenyl)acetaldehyde)

- 1073159-74-6(N-(6-Chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide)

- 1797043-58-3(N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)

- 1613259-71-4(4-(N-Methylaminomethyl)phenylboronic Acid, Pinacol Ester)

- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)

- 125629-83-6(1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester)

- 933251-59-3(1-benzyl-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 865604-20-2(3,4'-Bipyridin-2'-amine)

- 135025-12-6((2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide)

- 2229617-51-8(tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate)